Cas no 138685-83-3 (N-Carboxybenzyl Gemcitabine)

N-Carboxybenzyl Gemcitabine 化学的及び物理的性質
名前と識別子
-
- N-Carboxybenzyl Gemcitabine
- 4-(benzyloxycarbonylamino)-1-(2-deoxy-2,2-difluoro-β-D-erythro-pentofuranosyl)pyrimidin-2(1H)-one
- N-CARBOXYBENZYL GEMCITABINE,YELLOW POWDER
- N-CBZ GEMCITABINE
- benzyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate
- benzyl N-[1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxopyrimidin-4-yl]carbamate
- SCHEMBL13160956
- EN300-28303072
- 2'-Deoxy-2',2'-difluoro-N-[(phenylmethoxy)carbonyl]-cytidine; [1-(2-Deoxy-2,2-difluoro-ss-D-erythro-pentofuranosyl)-1,2-dihydro-2-oxo-4-pyrimidinyl]- carbamic Acid Phenylmethyl Ester
- 138685-83-3
- KFZMOOGZFANFGH-MRVWCRGKSA-N
- Benzyl (1-((2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-2-oxo-1,2-dihydropyrimidin-4-yl)carbamate
- Cytidine, 2'-deoxy-2',2'-difluoro-N-[(phenylmethoxy)carbonyl]-
-
- インチ: InChI=1S/C17H17F2N3O6/c18-17(19)13(24)11(8-23)28-14(17)22-7-6-12(20-15(22)25)21-16(26)27-9-10-4-2-1-3-5-10/h1-7,11,13-14,23-24H,8-9H2,(H,20,21,25,26)/t11-,13-,14-/m1/s1
- InChIKey: KFZMOOGZFANFGH-MRVWCRGKSA-N
- SMILES: C1=CC=C(C=C1)COC(=O)NC2=NC(=O)N(C=C2)C3C(C(C(O3)CO)O)(F)F
計算された属性
- 精确分子量: 397.10900
- 同位素质量: 397.10854159g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 氢键受体数量: 8
- 重原子数量: 28
- 回転可能化学結合数: 6
- 複雑さ: 665
- 共价键单元数量: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 确定化学键立构中心数量: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 121Ų
- XLogP3: 0.7
じっけんとくせい
- Color/Form: No data avaiable
- PSA: 122.91000
- LogP: 0.95090
N-Carboxybenzyl Gemcitabine Security Information
- Signal Word:warning
- 危害声明: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- セキュリティの説明: H303+H313+H333
- 储存条件:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
N-Carboxybenzyl Gemcitabine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | C177800-25mg |
N-Carboxybenzyl Gemcitabine |
138685-83-3 | 25mg |
$ 523.00 | 2023-04-18 | ||
TRC | C177800-50mg |
N-Carboxybenzyl Gemcitabine |
138685-83-3 | 50mg |
$ 999.00 | 2023-04-18 | ||
Enamine | EN300-28303072-5.0g |
benzyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate |
138685-83-3 | 95.0% | 5.0g |
$3520.0 | 2025-03-19 | |
Enamine | EN300-28303072-1.0g |
benzyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate |
138685-83-3 | 95.0% | 1.0g |
$1214.0 | 2025-03-19 | |
Enamine | EN300-28303072-2.5g |
benzyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate |
138685-83-3 | 95.0% | 2.5g |
$2379.0 | 2025-03-19 | |
Enamine | EN300-28303072-10g |
benzyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate |
138685-83-3 | 10g |
$5221.0 | 2023-09-07 | ||
A2B Chem LLC | AA58137-5mg |
Cytidine, 2'-deoxy-2',2'-difluoro-N-[(phenylmethoxy)carbonyl]- |
138685-83-3 | 5mg |
$319.00 | 2024-04-20 | ||
TRC | C177800-5mg |
N-Carboxybenzyl Gemcitabine |
138685-83-3 | 5mg |
$ 121.00 | 2023-04-18 | ||
Enamine | EN300-28303072-10.0g |
benzyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate |
138685-83-3 | 95.0% | 10.0g |
$5221.0 | 2025-03-19 | |
Enamine | EN300-28303072-0.25g |
benzyl N-{1-[(2R,4R,5R)-3,3-difluoro-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-2-oxo-1,2-dihydropyrimidin-4-yl}carbamate |
138685-83-3 | 95.0% | 0.25g |
$1117.0 | 2025-03-19 |
N-Carboxybenzyl Gemcitabine 関連文献
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Baobing Huang,Yuchuan Liu,Miao Xia,Jiugen Qiu,Zailai Xie Sustainable Energy Fuels, 2020,4, 559-570
-
Shau-Hua Ueng,Sheng-Yao Hsueh,Chien-Chen Lai,Yi-Hung Liu,Shie-Ming Peng,Sheng-Hsien Chiu Chem. Commun., 2008, 817-819
-
Mei Zhou RSC Adv., 2016,6, 113322-113326
-
Hui Liu,Rong Sheng Li Analyst, 2017,142, 4221-4227
-
Gilles Clavier,Rachel Méallet-Renault,Fabien Miomandre,Jie Tang New J. Chem., 2011,35, 1678-1682
-
Chiqian Zhang,Guangzhi Wang,Zhiqiang Hu Environ. Sci.: Processes Impacts, 2014,16, 2199-2207
-
Veena Mounasamy,Ganesh Kumar Mani,Dhivya Ponnusamy,P. R. Reshma,Arun K. Prasad,Sridharan Madanagurusamy New J. Chem., 2020,44, 12473-12485
-
Shamseer Kulangara Kandi,Sunny Manohar,Christian E. Vélez Gerena,Beatriz Zayas,Sanjay V. Malhotra,Diwan S. Rawat New J. Chem., 2015,39, 224-234
N-Carboxybenzyl Gemcitabineに関する追加情報
N-Carboxybenzyl Gemcitabine: A Comprehensive Overview
N-Carboxybenzyl Gemcitabine, also known by its CAS number 138685-83-3, is a compound that has garnered significant attention in the field of oncology and drug development. This compound is a derivative of gemcitabine, a well-known chemotherapy drug used to treat various cancers, including pancreatic, lung, and breast cancers. The addition of the N-carboxybenzyl group to gemcitabine introduces unique properties that enhance its therapeutic potential.
Recent studies have highlighted the importance of N-Carboxybenzyl Gemcitabine in improving the efficacy of anticancer therapies. By modifying the structure of gemcitabine, researchers aim to address its limitations, such as poor bioavailability and resistance mechanisms observed in certain cancers. The N-carboxybenzyl group is believed to play a crucial role in stabilizing the molecule, thereby increasing its ability to target cancer cells more effectively.
One of the most promising aspects of N-Carboxybenzyl Gemcitabine is its ability to overcome drug resistance. Cancer cells often develop resistance to traditional chemotherapy agents like gemcitabine through mechanisms such as increased drug efflux or altered metabolic pathways. The modified structure of this compound may help bypass these resistance mechanisms, making it a valuable addition to cancer treatment regimens.
Preclinical studies have demonstrated that N-Carboxybenzyl Gemcitabine exhibits enhanced cytotoxicity against various cancer cell lines compared to its parent compound, gemcitabine. This improvement is attributed to its ability to more effectively incorporate into nucleic acids, thereby disrupting DNA synthesis and leading to apoptosis in cancer cells. These findings suggest that the compound could potentially reduce the required dosage for effective treatment, minimizing side effects associated with high-dose chemotherapy.
In addition to its direct antitumor effects, N-Carboxybenzyl Gemcitabine has shown potential in combination therapies. Researchers are exploring its use in conjunction with other anticancer agents or targeted therapies to enhance synergistic effects. For instance, combining this compound with immunotherapy could potentially activate the immune system's ability to target and destroy cancer cells more effectively.
The development of N-Carboxybenzyl Gemcitabine also aligns with current trends in personalized medicine. By understanding the genetic and molecular profiles of individual tumors, oncologists can tailor treatments to maximize efficacy while minimizing toxicity. This compound's unique properties make it a strong candidate for inclusion in precision medicine strategies.
From a manufacturing standpoint, the synthesis of N-Carboxybenzyl Gemcitabine involves advanced chemical processes that ensure high purity and consistency. Quality control measures are critical to ensure that the final product meets stringent regulatory standards and is safe for clinical use.
In conclusion, N-Carboxybenzyl Gemcitabine, with its CAS number 138685-83-3, represents a significant advancement in anticancer drug development. Its enhanced efficacy, ability to overcome drug resistance, and potential for combination therapies make it a promising candidate for future clinical applications. As research continues to uncover its full potential, this compound holds the promise of improving outcomes for patients with various types of cancer.
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